Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with chloro, chloroethyl, methyl, and ethyl ester groups. Its molecular framework is characterized by fused pyrazole and pyrimidine rings, with substituents influencing electronic, steric, and solubility properties.
Properties
IUPAC Name |
ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-3-19-12(18)9-6-15-17-10(14)8(4-5-13)7(2)16-11(9)17/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQBBLZOMOCUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)CCCl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine ring.
Introduction of the chloroethyl group: The chloroethyl group is introduced through a substitution reaction using reagents such as 2-chloroethylamine or 2-chloroethanol.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-chloro and 6-(2-chloroethyl) groups undergo nucleophilic displacement under specific conditions:
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The 7-chloro group is more reactive due to electron-withdrawing effects from the pyrimidine ring, enabling SNAr reactions with amines or heterocycles .
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The 6-(2-chloroethyl) group may participate in alkylation or elimination reactions under basic conditions.
Ester Functionalization
The ethyl carboxylate group at position 3 can be hydrolyzed or transesterified:
| Reaction Type | Reagents/Conditions | Product Formed |
|---|---|---|
| Hydrolysis | NaOH/H₂O or HCl/EtOH | 7-Chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
| Transesterification | Methanol/H⁺ | Methyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
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Hydrolysis under acidic or basic conditions generates the carboxylic acid, useful for further derivatization .
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Stability studies recommend storage at 2–8°C to prevent premature ester degradation.
Heterocycle Functionalization
The pyrazolo[1,5-a]pyrimidine core participates in cycloaddition and cross-coupling:
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Hydrazine substitution at the 7-position enables further condensations to form triazole or pyrazole hybrids .
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Palladium-catalyzed couplings expand the utility of this scaffold in medicinal chemistry .
Mechanistic Insights
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Kinase inhibition : Structural analogs interfere with nucleotide synthesis by mimicking purines, disrupting ATP-binding pockets in kinases like CDK2 .
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Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates by stabilizing transition states .
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Temperature sensitivity : Reactions above 100°C risk decomposition of the chloroethyl side chain.
Comparative Reactivity
A comparison with related pyrazolo[1,5-a]pyrimidines:
Scientific Research Applications
Pharmacological Applications
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Anticancer Activity :
- Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potential as an anticancer agent. Studies have indicated that it can inhibit tumor growth in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
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Antiviral Properties :
- Research has demonstrated antiviral activity against several viruses, including those responsible for respiratory infections. The compound appears to disrupt viral replication processes, making it a candidate for further development as an antiviral drug.
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Anti-inflammatory Effects :
- Preliminary studies suggest that this compound exhibits anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory disorders. It seems to inhibit pro-inflammatory cytokines, thus reducing inflammation.
Agrochemical Applications
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Pesticide Development :
- The compound is being explored for its potential use as a pesticide due to its ability to inhibit specific enzymes in pests, leading to their mortality. Field trials are ongoing to assess its efficacy and safety in agricultural settings.
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Herbicide Properties :
- This compound has shown herbicidal activity against various weed species. Its selective action makes it a promising candidate for developing new herbicides that target specific weeds without harming crops.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Antiviral | Disruption of viral replication | |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against various cancer cell lines. The study concluded that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
Case Study 2: Agrochemical Trials
Field trials conducted by agricultural scientists demonstrated the effectiveness of this compound as a selective herbicide against common weed species in maize crops. The results showed a substantial reduction in weed biomass without affecting crop yield, suggesting its potential for commercial use.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or signaling pathways. This can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Steric and Electronic Effects : Substitution at C5 (methyl in the target vs. ethyl in CAS 956076-74-7) modulates steric bulk and lipophilicity, impacting binding affinity in biological systems .
Physical and Spectroscopic Properties
Table 2: Comparative Physical Data
Insights :
- The ethyl ester group in the target compound would exhibit a characteristic C=O stretch near 1735 cm⁻¹, similar to compound 3ac .
- ¹H-NMR signals for the ethyl ester (δ ~1.23 ppm for CH₃, δ ~4.14 ppm for OCH₂) and methyl group (δ ~2.41 ppm) are expected .
Chemical Reactivity and Stability
- Hydrolysis Sensitivity : Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates undergo decarboxylation under alkaline conditions, as seen in . The target compound’s 2-chloroethyl group may further destabilize the ester moiety .
- Electrophilic Substitution : The chloroethyl group could participate in nucleophilic displacement reactions, offering pathways for further functionalization.
Biological Activity
Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 207926-69-0 |
| Molecular Formula | C₁₀H₁₀Cl₂N₃O₂ |
| Molecular Weight | 239.66 g/mol |
| Purity | ≥95% |
| Solubility | Soluble in organic solvents |
Structural Characteristics
The compound features a pyrazolo-pyrimidine backbone with chloroethyl and methyl substituents, which may influence its biological interactions and pharmacological properties.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7) : In vitro studies demonstrated a dose-dependent reduction in cell viability.
- Lung Cancer Cells (A549) : The compound induced apoptosis through activation of caspase pathways.
The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis. Notably, it may target:
- PI3K/Akt Pathway : Disruption of this pathway is crucial for cancer cell survival.
- MAPK Pathway : Inhibition leads to reduced proliferation and increased apoptosis.
Case Studies
- In Vivo Studies : In murine models bearing xenograft tumors, administration of the compound resulted in significant tumor size reduction compared to controls.
- Combination Therapy : The compound has shown enhanced efficacy when used in combination with established chemotherapeutics, suggesting a synergistic effect.
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicity and side effects.
Q & A
Q. What are the standard synthetic routes for Ethyl 7-chloro-6-(2-chloroethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves multi-step reactions starting from pyrazolo[1,5-a]pyrimidine precursors. For example:
- Step 1 : Condensation of 5-aminopyrazole derivatives with chloroethyl-substituted reagents under basic conditions (e.g., LiHMDS in THF at 0°C) to form the pyrazolo[1,5-a]pyrimidine core .
- Step 2 : Chlorination at the 7-position using POCl₃ or SOCl₂, followed by alkylation at the 6-position with 2-chloroethyl groups via nucleophilic substitution .
- Step 3 : Esterification at the 3-position using ethyl chloroformate in the presence of a base like K₂CO₃ .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Spectroscopy :
- IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR identifies substituents (e.g., ethyl ester protons at δ ~4.3 ppm, methyl groups at δ ~2.5 ppm) and aromatic protons in the pyrazolo-pyrimidine ring .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 346.05 for C₁₂H₁₂Cl₂N₃O₂) validate the molecular formula .
- X-ray Crystallography : Resolves planar geometry of the pyrazolo-pyrimidine core and confirms substituent positions (e.g., monoclinic P2₁/c space group, β = 95.9°) .
Advanced Research Questions
Q. How can contradictions in regioselectivity during functionalization be resolved?
Regioselectivity challenges arise during chloroethyl or methyl group introduction. Methodological approaches include:
- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing electron density distribution and frontier molecular orbitals .
- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 0°C vs. reflux) shifts product distribution. For example, low temperatures favor kinetic products like 7-chloro derivatives, while prolonged heating favors thermodynamic isomers .
- Byproduct Analysis : LC-MS or TLC monitors intermediates, such as O-alkylated byproducts in reactions involving dimethylformamide dimethylacetal .
Q. What methodologies analyze dearomatization products and isomer configurations?
- NMR-based Stereochemical Analysis :
- NOESY/ROESY : Differentiates syn vs. anti isomers by correlating spatial proximity of substituents (e.g., methyl groups at C5 and C7) .
- J-coupling Constants : Coupling between adjacent protons (e.g., J = 6–8 Hz for syn vs. J < 4 Hz for anti) confirms configurations .
- X-ray Diffraction : Resolves absolute configurations, as seen in ethyl (5S,7S)-5,7-dimethyl derivatives (monoclinic system, Z = 4) .
Q. What computational approaches elucidate electronic structure and reactivity?
- DFT Calculations : Optimize molecular geometry using software like Gaussian or ORCA. Key parameters include HOMO-LUMO gaps (e.g., ~4.5 eV for pyrazolo-pyrimidines) and electrostatic potential maps to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol vs. DMF) on reaction pathways, aiding in solvent selection for synthesis .
Q. What mechanistic insights guide nucleophilic substitution reactions in this compound?
- SN2 vs. SN1 Pathways : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, evidenced by inverted stereochemistry in chiral intermediates. Protic solvents (e.g., ethanol) promote SN1 via carbocation intermediates .
- Leaving Group Optimization : Chlorine at C7 activates the pyrimidine ring for substitution, while ethyl ester groups at C3 stabilize transition states through resonance .
- Kinetic Isotope Effects (KIE) : Deuterated reagents (e.g., D₂O) quantify bond-breaking steps, confirming rate-determining steps in chloroethyl substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
